molecular formula C8H10N4 B11917309 (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

Katalognummer: B11917309
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: MOHYFTPDAONKSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the imidazo[4,5-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems may be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    Imidazo[4,5-c]quinoline: A related compound with an additional fused ring, leading to different chemical properties and applications.

Uniqueness

(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature allows for unique interactions with biological targets and provides opportunities for further functionalization in synthetic chemistry .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2-methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-5-11-6-2-3-10-7(4-9)8(6)12-5/h2-3H,4,9H2,1H3,(H,11,12)

InChI-Schlüssel

MOHYFTPDAONKSV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=CN=C2CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.